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molecular formula C9H9N3O B3342508 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one CAS No. 22863-24-7

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Cat. No. B3342508
M. Wt: 175.19
InChI Key: QPBMZCGEAIGPEY-UHFFFAOYSA-N
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Patent
US05256793

Procedure details

A fifty gallon reactor was charged with 61.1 pounds of tert-butanol/water (88/12) which was stirred and cooled to 5° C. To this was added 22.0 pounds (0.203 lb-mole) of phenylhydrazine. While maintaining the temperature of the reaction mixture at 0 to 5° C., a solution of 9.3 pounds (0.211 lb-mole) of acetaldehyde in 20 pounds of tert-butanol/water (88/12) was added during a 90 minute period. After this time a mixture of 15.6 pounds (0.240 lb-mole) of 85% pure sodium cyanate in 44.5 pounds of water was added during a five-minute period. The addition caused the temperature of the reaction mixture to rise about 5° to 10° C. The reaction mixture was again cooled to 5° C. as it was stirred during a 30 minute period. While maintaining the reaction mixture at about 10° C., 14.8 pounds (0.247 lb-mole) of acetic acid was added during about a 30-45 minute period. Upon completion of the addition, the reaction mixture was stirred for three hours at about 10° C. until the reaction was complete. The reaction endpoint and the concentration of the phenyltriazolidinone intermediate was determined by gas chromatography. Upon completion of the reaction, a solution of 12.6 pounds of sodium chloride in 35.8 pounds of water was stirred into the reaction mixture. The aqueous phase was separated when the temperature of the reaction mixture was about 15° C. While maintaining the temperature of the reaction mixture at 20° C., 120.5 pounds of aqueous 11.1% (wt/wt) sodium hypochlorite (0.180 lb-mole) was added to the reaction mixture during a three-hour period. Upon completion of addition, the reaction mixture, was stirred for one hour at 20° C. After this time, 67.8 pounds of water was added to the reaction mixture and 73.4 pounds of tert-butanol/water (88/12) was removed by distillation at an overhead temperature of 80° C. The residue was cooled to 0° C., and a solid was collected by filtration. The solid was dried at 80° C./ 5mm Hg for 24 hours, yielding 32.2 pounds (91% yield) of 4,5-dihydro-3-methyl-1-phenyl-1,2,4-triazol-5(1H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
phenyltriazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:9](=[O:11])C.[O-]C#N.[Na+].[C:16]1([N:22]2CC(=O)NN2)C=CC=C[CH:17]=1.[Cl-].[Na+]>C(O)(C)(C)C.O.O.C(O)(=O)C>[CH3:17][C:16]1[NH:22][C:9](=[O:11])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1 |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O.O
Step Four
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
phenyltriazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1NNC(C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of the reaction mixture at 0 to 5° C.
ADDITION
Type
ADDITION
Details
was added during a five-minute period
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
to rise about 5° to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 5° C. as it
STIRRING
Type
STIRRING
Details
was stirred during a 30 minute period
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the reaction mixture at about 10° C.
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for three hours at about 10° C. until the reaction
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated when the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was about 15° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of the reaction mixture at 20° C.
ADDITION
Type
ADDITION
Details
120.5 pounds of aqueous 11.1% (wt/wt) sodium hypochlorite (0.180 lb-mole) was added to the reaction mixture during a three-hour period
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture, was stirred for one hour at 20° C
Duration
1 h
ADDITION
Type
ADDITION
Details
After this time, 67.8 pounds of water was added to the reaction mixture and 73.4 pounds of tert-butanol/water (88/12)
CUSTOM
Type
CUSTOM
Details
was removed by distillation at an overhead temperature of 80° C
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried at 80° C./ 5mm Hg for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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